molecular formula C13H14ClN3S B12217527 [6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine

[6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine

Cat. No.: B12217527
M. Wt: 279.79 g/mol
InChI Key: OMQOBYFTBHVREH-UHFFFAOYSA-N
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Description

[6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine is a chemical compound with the molecular formula C13H14ClN3S and a molecular weight of 2797884 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a phenylmethylthio group at the 2nd position, and a dimethylamine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 6th position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be introduced via a nucleophilic substitution reaction using a thiol derivative and a suitable leaving group.

    Introduction of the Dimethylamine Group: The dimethylamine group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylmethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of the corresponding hydroxy derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it useful in the modification of biomolecules for research purposes.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine involves its interaction with specific molecular targets. The chloro and phenylmethylthio groups can participate in various binding interactions with proteins or nucleic acids, potentially modulating their activity. The dimethylamine group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    [6-Chloro-2-(methylthio)pyrimidin-4-yl]dimethylamine: Similar structure but with a methylthio group instead of a phenylmethylthio group.

    [6-Chloro-2-(phenylthio)pyrimidin-4-yl]dimethylamine: Similar structure but with a phenylthio group instead of a phenylmethylthio group.

    [6-Chloro-2-(benzylthio)pyrimidin-4-yl]dimethylamine: Similar structure but with a benzylthio group instead of a phenylmethylthio group.

Uniqueness

The presence of the phenylmethylthio group in [6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H14ClN3S

Molecular Weight

279.79 g/mol

IUPAC Name

2-benzylsulfanyl-6-chloro-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C13H14ClN3S/c1-17(2)12-8-11(14)15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3

InChI Key

OMQOBYFTBHVREH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl

Origin of Product

United States

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